Ethyl 4-phenylthiane-4-carboxylate
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Overview
Description
Ethyl 4-phenylthiane-4-carboxylate is a chemical compound that belongs to the class of thiane derivatives. Thiane is a sulfur-containing heterocyclic compound, and the presence of a phenyl group and an ethyl ester functional group in this compound makes it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-phenylthiane-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-phenylthiane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution can occur at the phenyl ring or the thiane ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted products depending on the reagent used.
Scientific Research Applications
Ethyl 4-phenylthiane-4-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays for antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-phenylthiane-4-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the thiane ring can participate in various biochemical pathways, and the phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzymatic activity and influence cellular processes .
Comparison with Similar Compounds
- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate
- Ethyl 2-substituted-4-methylthiazole-5-carboxylate
Comparison: Ethyl 4-phenylthiane-4-carboxylate is unique due to the presence of the thiane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the sulfur atom in the ring and the phenyl group attached to it .
Properties
CAS No. |
100972-06-3 |
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Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
ethyl 4-phenylthiane-4-carboxylate |
InChI |
InChI=1S/C14H18O2S/c1-2-16-13(15)14(8-10-17-11-9-14)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
InChI Key |
PAMBGJVYEZPBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCSCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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